Product packaging for 6-Selenopurine arabinoside(Cat. No.:CAS No. 56477-16-8)

6-Selenopurine arabinoside

Número de catálogo: B1240358
Número CAS: 56477-16-8
Peso molecular: 330.19 g/mol
Clave InChI: LMKZMWVWAYJKQL-UHTZMRCNSA-N
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Descripción

6-Selenopurine arabinoside (CAS 56477-16-8), with the systematic name 9-β-D-arabinofuranosyl-1,9-dihydro-6H-purine-6-selone, is a selenopurine nucleoside analog of significance in medicinal chemistry research . This compound belongs to a class of molecules designed by replacing oxygen or sulfur with selenium, a bioisosteric rationale that aims to modify the biological activity and properties of the parent nucleoside . Early-stage research has explored its potential in oncology, with studies indicating cytotoxicity against murine leukemic cells in vitro, highlighting its value as a candidate for investigating novel chemotherapeutic agents . Selenium-containing compounds like this compound are of interest because some selenium species are known to exhibit anticancer properties, potentially acting through mechanisms involving the regulation of cellular redox status and oxidative stress . Furthermore, structurally related acyclic selenopurine nucleosides have demonstrated potent antiviral activity against herpes viruses, suggesting a broader research utility for this chemical class in developing antiviral therapies . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N4O4Se B1240358 6-Selenopurine arabinoside CAS No. 56477-16-8

Propiedades

Número CAS

56477-16-8

Fórmula molecular

C10H11N4O4Se

Peso molecular

330.19 g/mol

InChI

InChI=1S/C10H11N4O4Se/c15-1-4-6(16)7(17)10(18-4)14-3-13-5-8(14)11-2-12-9(5)19/h2-4,6-7,10,15-17H,1H2/t4-,6-,7+,10-/m1/s1

Clave InChI

LMKZMWVWAYJKQL-UHTZMRCNSA-N

SMILES

C1=NC2=C(C(=N1)[Se])N=CN2C3C(C(C(O3)CO)O)O

SMILES isomérico

C1=NC2=C(C(=N1)[Se])N=CN2[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O

SMILES canónico

C1=NC2=C(C(=N1)[Se])N=CN2C3C(C(C(O3)CO)O)O

Sinónimos

6-selenopurine arabinoside

Origen del producto

United States

Synthetic Methodologies and Chemical Derivatization

Established Methods for the Chemical Synthesis of 6-Selenopurine (B1312311) Arabinoside

Traditional synthetic routes to 6-selenopurine arabinoside have laid the groundwork for organoselenium chemistry in the field of nucleoside analogues. These methods often rely on the nucleophilic displacement of a suitable leaving group on the purine (B94841) ring.

A foundational method for the synthesis of this compound and related compounds involves the use of 6-chloro-9-(β-D-arabinofuranosyl)purine as a pivotal intermediate. nih.govresearchgate.netresearchgate.net This chlorinated nucleoside serves as a versatile precursor, allowing for the introduction of selenium at the C6 position of the purine ring through nucleophilic substitution. nih.gov The synthetic strategy centers on preparing this chloro-intermediate and then performing the selenium substitution under controlled conditions. smolecule.com This approach has been successfully employed to generate a series of 6-substituted selenopurine arabinosides. nih.govresearchgate.net

Selenourea (B1239437) has been identified as a particularly effective and useful reagent for the synthesis of selenopurines, including this compound, under mild reaction conditions. nih.govsmolecule.com This method offers an efficient pathway for introducing the selenium atom. The pioneering synthesis of 6-selenopurine was achieved by reacting 6-chloropurine (B14466) with selenourea, which resulted in a high yield of the target compound. smolecule.com The versatility of selenourea allows for the preparation of various selenium-containing purine derivatives. smolecule.comnih.gov

A novel approach for preparing selenoxo heterocycles involves the direct displacement of an amino group on the purine ring using hydrogen selenide (B1212193). rsc.org In this reaction, an amino heterocycle, such as adenine (B156593) arabinoside, is heated with an excess of hydrogen selenide in an aqueous pyridine (B92270) solution within a sealed tube. researchgate.netrsc.org This process facilitates the conversion of the C6-amino group to a C6-selenoxo group, yielding the desired seleno-substituted nucleoside. rsc.org The reaction has been successfully applied to various purine derivatives, including adenine arabinoside (arabinosyl-AMP), to produce the corresponding seleno compounds in good yields. rsc.org

Starting MaterialReagentProductConditionsReference
Adenine arabinosideHydrogen Selenide (H₂Se)This compoundAqueous pyridine, 65°C, sealed tube rsc.org
2-AminoadenosineHydrogen Selenide (H₂Se)2-Amino-6-selenoxopurine ribosideAqueous pyridine, 65°C, sealed tube rsc.org
FormycinHydrogen Selenide (H₂Se)SelenoformycinAqueous pyridine, 65°C, sealed tube rsc.org

Advanced Strategies for Selanyl (B1231334) Purine Nucleoside Synthesis

More recent synthetic strategies focus on developing highly selective and efficient methods for creating C-Se bonds in purine nucleosides. These advanced techniques often employ modern organic reactions to overcome the limitations of older methods.

Nucleophilic aromatic substitution (SNAr) reactions have become a powerful tool for synthesizing 6-selanylpurine derivatives. smolecule.com These reactions leverage the electrophilic character of halogenated purines to facilitate selenium incorporation. smolecule.com Selenols (RSeH) or diselenides (RSeSeR) are used as selenium nucleophiles. acs.orgresearchgate.net When using diselenides, they must first be reduced in situ to the corresponding reactive selenols. nih.govacs.org Common reducing agents for this purpose include hypophosphorous acid (H₃PO₂), sodium borohydride (B1222165) (NaBH₄), or a zinc/hydrochloric acid system. smolecule.comacs.org The electron-withdrawing nature of the purine ring system activates the substrate for nucleophilic attack, allowing the SNAr reaction to proceed under relatively mild conditions. smolecule.com

Advanced synthetic routes often begin with readily available, multi-functionalized purine cores. 2,6-Dichloropurine derivatives are common starting materials, allowing for selective SNAr reactions. nih.govacs.org By reacting 2,6-dichloropurines with in situ generated selenols, a series of 2-chloro-6-selanylpurine derivatives can be obtained in high yields. nih.govacs.org It is known that the C6 position of the purine ring is more susceptible to nucleophilic substitution than the C2 position when both bear identical leaving groups. nih.gov

A more recent and highly effective strategy involves the use of 2,6-bistriazolylpurine derivatives as starting materials. acs.orgresearchgate.net In these substrates, the 1,2,3-triazolyl ring at the C6 position acts as an exceptionally good leaving group, superior to traditional halides. smolecule.comacs.org This enhanced reactivity enables the C6-selective SNAr reaction with selenols or diselenides to proceed under mild conditions, producing 6-selanyl-2-triazolylpurine derivatives in yields up to 87%. acs.orgresearchgate.net This direct approach for forming the Se-C bond has proven the utility of the triazolyl moiety as an effective leaving group in purine chemistry. acs.orgresearchgate.net

Starting MaterialSelenium SourceProduct TypeYieldReference
2,6-Dichloropurine derivativesDiphenyl diselenide/H₃PO₂2-Chloro-6-selanylpurine derivatives50-84% smolecule.comacs.org
2,6-Bistriazolylpurine derivativesSelenols or Diselenides6-Selanyl-2-triazolylpurine derivativesup to 87% acs.orgresearchgate.net

Rational Design and Synthesis of this compound Analogs

The rational design of analogs of this compound is a focused effort to enhance its therapeutic properties and to elucidate its mechanism of action. By systematically modifying the purine and sugar moieties of the parent compound, researchers aim to develop derivatives with improved biological activity, selectivity, and metabolic stability. The synthesis of these analogs relies on established and novel methods in nucleoside chemistry, often beginning with a common intermediate to generate a diverse library of compounds for biological evaluation.

A frequent starting point for many synthetic routes is 6-chloro-9-(β-D-arabinofuranosyl)purine, which serves as a versatile precursor for introducing various selenium-containing functional groups at the C6 position of the purine ring. nih.govresearchgate.net The chemical strategies employed are designed to allow for precise control over the structure of the final compounds, enabling detailed exploration of structure-activity relationships (SAR).

Modifications to the purine base of this compound are critical for understanding how the molecule interacts with its biological targets. The primary site for modification is the C6-position, where the selenium atom is attached.

Initial studies involved the synthesis of a series of 6-substituted selenopurine arabinosides by reacting 6-chloro-9-(β-D-arabinofuranosyl)purine with various selenium nucleophiles. nih.gov For instance, selenourea has proven to be a useful reagent for creating selenopurines and their nucleoside derivatives under mild conditions. nih.gov Another common method involves the in situ generation of selenols from diselenides using a reducing agent like sodium borohydride (NaBH₄), which then act as nucleophiles in a substitution reaction (SNAr) at the C6 position. nih.gov

Research into the structure-activity relationships of these analogs has yielded important insights. For example, studies on a series of 6-alkylselenopurine arabinosides revealed that systematically lengthening the alkyl chain attached to the selenium atom did not significantly impact the compound's cytotoxicity against murine leukemia cells. nih.govresearchgate.net This suggests that the primary determinant of activity may be the selenopurine core itself, rather than the steric bulk of the C6-substituent.

Further derivatization has been explored in related acyclic selenopurine nucleosides, providing a basis for potential modifications to the arabinoside series. mdpi.comnih.gov The introduction of an amino group at the C2 position of the purine ring, creating 2-amino-6-selenopurine derivatives (seleno-ganciclovir analogs), has been investigated. mdpi.com Such compounds can function as prodrugs, potentially being converted to the active form by cellular enzymes like nucleoside deaminases. mdpi.com This strategy aims to improve the pharmacological profile of the parent compound.

Table 1: Examples of Modifications at the Purine Moiety of Selenopurine Nucleosides and Rationale
Modification SiteType of ModificationSynthetic PrecursorRationale / FindingReference
C6Attachment of various alkylseleno- groups (e.g., -SeCH₃, -SeC₂H₅)6-Chloro-9-(β-D-arabinofuranosyl)purineTo probe steric effects at the target site. Lengthening the alkyl chain had no significant effect on cytotoxicity. nih.gov
C6Introduction of arylselanyl groups6-ChloropurineTo explore electronic and steric effects of aromatic substituents on biological activity, such as antioxidant properties. nih.gov
C2Introduction of an amino group (2,6-diaminopurine analog)2-Amino-6-chloropurine derivativesTo create potential prodrugs that may be enzymatically converted to the active guanine (B1146940) analog form. mdpi.comnih.gov
C6Direct displacement of an amino group with hydrogen selenideAdenine arabinosideA novel synthetic method to form the selenoxo group directly, avoiding halo-intermediates. rsc.org

The arabinose sugar is a defining feature of this compound, distinguishing it from ribose-based nucleosides by the inverted stereochemistry of the hydroxyl group at the C2' position (an "up" configuration). nih.gov This modification alone has profound effects on the molecule's conformation and biological activity. Further alterations to the sugar ring are undertaken to probe the conformational requirements for enzyme recognition and to potentially enhance antiviral or anticancer activity. nih.gov

Key strategies for modifying the arabinose moiety include:

Hydroxyl Group Modification: The hydroxyl groups, particularly at the 2' and 3' positions, are prime targets for chemical changes. One common modification is the replacement of a hydroxyl group with fluorine. Fluorine's small size and high electronegativity can significantly alter the sugar's pucker, hydrogen bonding capacity, and stability without adding significant steric bulk. nih.gov

Carbocyclic Analogs: In these analogs, the furanose ring oxygen is replaced with a carbon atom (typically a methylene (B1212753) group). This change removes the glycosidic bond's susceptibility to enzymatic cleavage, thereby increasing the metabolic stability of the nucleoside. nih.gov

Heteroatom Ring Substitution: A more advanced modification involves the isosteric replacement of the furanose ring oxygen (O4') with a different heteroatom, such as sulfur or selenium. The synthesis of 4'-thionucleosides and 4'-selenonucleosides has been achieved. researchgate.netresearchgate.net This substitution significantly alters the sugar's conformational dynamics (ring pucker) due to the different bond lengths and angles associated with the larger heteroatom, which can impact how the nucleoside analog binds to target enzymes. researchgate.net

Table 2: Rationales for Modifying the Arabinose Sugar Moiety
Type of ModificationStructural ChangePurpose / RationaleReference
FluorinationReplacement of a C2' or C3' hydroxyl group with a fluorine atom.To alter sugar pucker, metabolic stability, and hydrogen bonding potential. nih.gov
Carbocyclic AnalogsReplacement of the furanose ring oxygen (O4') with a carbon atom.To increase metabolic stability by eliminating the hydrolytically labile glycosidic bond. nih.gov
4'-Thio/Seleno AnalogsReplacement of the furanose ring oxygen (O4') with a sulfur or selenium atom.To significantly alter the ring conformation and probe the spatial requirements of enzyme active sites. researchgate.netresearchgate.net

The synthesis of nucleoside analogs is a challenge that requires precise control over both the regioselectivity of reactions and the stereochemistry of the final product.

Regioselectivity refers to the control of where a chemical reaction takes place on a molecule with multiple potential reaction sites. In the synthesis of purine analogs, this is particularly important. For instance, when using a precursor like 2,6-dichloropurine, nucleophilic substitution occurs preferentially at the C6 position over the C2 position. nih.gov This inherent reactivity difference allows for the selective introduction of a selanyl group at C6, which can then be followed by a separate reaction at C2 if desired. Chemists exploit these electronic differences to direct the synthesis toward the intended isomer.

Stereochemical control is paramount, as the biological activity of nucleosides is highly dependent on their three-dimensional structure. A critical aspect is the control of the anomeric center (C1' of the sugar), ensuring the formation of the β-anomer, which is the biologically active form for most nucleoside analogs. To circumvent the difficulty of controlling this stereocenter during the coupling of a sugar and a purine base, many syntheses start with a pre-formed β-nucleoside intermediate, such as 6-chloro-9-(β-D-arabinofuranosyl)purine. nih.gov This ensures that the correct stereochemistry at the glycosidic bond is maintained throughout subsequent modifications of the purine base.

When synthesizing highly modified sugar analogs, such as 4'-thionucleosides, stereoselective methods like the Pummerer reaction can be employed. researchgate.net The stereochemical outcome of this reaction can be influenced by neighboring groups, allowing for the preferential formation of the desired β-isomer. researchgate.net Similarly, the synthesis of other complex analogs may rely on stereocontrolled reactions, such as the Sharpless asymmetric epoxidation, to introduce chiral centers with high fidelity. researchgate.netnih.gov These advanced synthetic strategies are essential for producing structurally defined analogs for rigorous biological testing.

Molecular and Cellular Mechanisms of Action

Intracellular Fate and Metabolic Transformation Pathways

The journey of 6-Selenopurine (B1312311) arabinoside from the extracellular environment to its active form involves cellular transport, anabolic phosphorylation, and potential catabolic degradation.

As hydrophilic molecules, nucleosides and their analogs cannot freely diffuse across cellular membranes. Their entry into cells is mediated by specialized membrane proteins known as nucleoside transporters (NTs) elifesciences.org. These transporters are broadly classified into two major families: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs) elifesciences.orgebi.ac.uk.

Equilibrative Nucleoside Transporters (ENTs): These transporters facilitate the bidirectional movement of nucleosides down their concentration gradient.

Concentrative Nucleoside Transporters (CNTs): These transporters actively transport nucleosides into the cell against their concentration gradient, a process typically coupled with the electrochemical gradient of sodium ions ebi.ac.uk.

The uptake of nucleoside analogs, which are crucial as anticancer and antiviral agents, is a key function of these transporters elifesciences.orgmdpi.com. While the specific transporters responsible for the uptake of 6-Selenopurine arabinoside have not been fully elucidated, it is hypothesized that, like other purine (B94841) analogs such as 6-mercaptopurine (B1684380), its cellular entry is mediated by members of the ENT family nih.gov. The efficiency of this transport is a critical determinant of the compound's subsequent intracellular concentration and biological activity.

Following its uptake into the cell, this compound must be converted into its active form through a process of anabolic phosphorylation. This bioactivation is a sequential process catalyzed by various cellular or viral kinases, culminating in the formation of a triphosphate derivative. nih.govmdpi.com This pathway is a hallmark of the mechanism of action for many nucleoside analogs.

The phosphorylation cascade generally proceeds as follows:

Monophosphorylation: this compound is first phosphorylated to its 5'-monophosphate. In the context of viral infections, this initial step is often catalyzed by a virus-encoded thymidine (B127349) kinase (TK), which can have a broader substrate specificity than its cellular counterparts nih.govnih.gov.

Diphosphorylation: The resulting monophosphate is then converted to the 5'-diphosphate by cellular kinases.

Triphosphorylation: Finally, the diphosphate (B83284) is phosphorylated to the active 5'-triphosphate metabolite, again by cellular kinases nih.govmdpi.com.

This process is analogous to the activation of the antiviral drug acyclovir, which is converted to its triphosphate form to inhibit viral DNA polymerase nih.govmdpi.com. Similarly, 6-methoxypurine (B85510) arabinoside, a related compound, is anabolized to the triphosphate of adenine (B156593) arabinoside (ara-ATP) in cells infected with the varicella-zoster virus nih.gov. The formation of this compound triphosphate is the pivotal step that enables its interaction with nucleic acid synthesis.

Metabolic StepEnzyme FamilySubstrateProductSignificance
Initial Phosphorylation Viral or Cellular Kinases (e.g., Thymidine Kinase)This compoundThis compound 5'-monophosphateRate-limiting activation step
Second Phosphorylation Cellular Kinases (e.g., Guanylate Kinase)This compound 5'-monophosphateThis compound 5'-diphosphateIntermediate step in activation
Third Phosphorylation Cellular Kinases (e.g., Nucleoside Diphosphate Kinase)This compound 5'-diphosphateThis compound 5'-triphosphateBiologically active metabolite

In addition to anabolic activation, this compound can be subject to catabolic pathways that lead to its inactivation and elimination. The metabolism of the closely related compound, 6-methoxypurine arabinoside, provides a likely model for these processes. Studies have shown that 6-methoxypurine arabinoside is extensively metabolized to hypoxanthine (B114508) arabinoside, which is then further broken down into common purine catabolites such as hypoxanthine, xanthine, and uric acid nih.gov.

Interactions with Nucleic Acid Synthesis and Integrity

The cytotoxic and antiviral effects of this compound are primarily due to the interference of its triphosphate metabolite with the synthesis and integrity of DNA and RNA.

The structural similarity of this compound 5'-triphosphate to natural deoxyribonucleoside triphosphates (dNTPs) allows it to be recognized as a substrate by DNA and RNA polymerases. During replication or transcription, the polymerase can incorporate the analog into the growing nucleic acid chain nih.govmdpi.com.

The presence of the arabinose sugar instead of deoxyribose in its structure is critical. The 3'-hydroxyl group of the arabinose moiety is in a trans position relative to the 2'-hydroxyl group, which can hinder the formation of the subsequent phosphodiester bond. This steric hindrance often leads to the termination of the elongating DNA or RNA strand, a mechanism known as chain termination. This premature cessation of nucleic acid synthesis is a major contributor to the compound's biological effects.

Beyond its role as a fraudulent substrate, this compound 5'-triphosphate also functions as a direct inhibitor of enzymes crucial for nucleic acid synthesis. It acts as a competitive inhibitor of DNA polymerases and, in the context of retroviruses, reverse transcriptases nih.govmdpi.com.

Mechanism of ActionTarget EnzymeOutcome
Competitive Inhibition DNA Polymerases, Reverse TranscriptasesBlocks binding of natural dNTPs, halting nucleic acid synthesis.
Incorporation and Chain Termination DNA Polymerases, RNA PolymerasesIncorporation into growing nucleic acid chain leads to premature termination of synthesis.

Interference with DNA Repair Pathways and Topoisomerase Activity

The precise mechanisms by which this compound may interfere with DNA repair pathways and topoisomerase activity are not yet fully elucidated. However, based on the actions of other nucleoside analogs, it is plausible that its metabolites could be erroneously incorporated into DNA, leading to strand breaks and challenging the fidelity of DNA repair mechanisms. Selenium-containing compounds have been noted for their roles in modulating oxidative stress and protecting DNA from damage, which could indirectly influence the activity of DNA repair systems nih.gov. The structural similarity of this compound to natural purine nucleosides suggests a potential for interaction with enzymes central to DNA replication and repair.

Furthermore, topoisomerases, which are crucial for resolving DNA topological problems during replication and transcription, are known targets for various anticancer agents mdpi.comresearchgate.net. While direct inhibition of topoisomerase by this compound has not been definitively demonstrated, some nucleoside analogs exert their effects through such interactions. Future research is required to determine if this compound or its metabolites directly bind to and inhibit the catalytic activity of topoisomerases, thereby contributing to its cytotoxic effects.

Enzymatic Targets and Biochemical Inhibition Kinetics

Modulation of Purine Metabolism Enzymes (e.g., HGPRT, IMPDH, ADA)

This compound, as a purine analog, is anticipated to interact with key enzymes involved in purine metabolism. These enzymes are critical for the synthesis and interconversion of purine nucleotides required for nucleic acid synthesis and cellular energy metabolism nih.gov.

Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH): IMPDH is the rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides and is a validated target for anticancer and antiviral therapies nih.govnih.govrsc.orgmdpi.com. The related selenopurine nucleoside, selenazofurin, is known to be a potent inhibitor of IMPDH nih.gov. It is metabolized to an analog of nicotinamide (B372718) adenine dinucleotide (NAD), which then inhibits IMPDH. This inhibition leads to a depletion of intracellular guanine nucleotide pools, thereby halting DNA and RNA synthesis and inducing apoptosis nih.govnih.gov. It is plausible that this compound could exert a similar inhibitory effect on IMPDH.

Adenosine (B11128) Deaminase (ADA): ADA catalyzes the deamination of adenosine and deoxyadenosine (B7792050) to inosine and deoxyinosine, respectively wikipedia.orgsynnovis.co.uk. The susceptibility of arabinoside nucleosides to deamination by ADA can significantly impact their therapeutic efficacy nih.govnih.gov. While the specific interaction of this compound with ADA has not been extensively characterized, its structural similarity to adenosine suggests it could be a substrate or inhibitor. Inhibition of ADA could potentiate the activity of other therapeutic nucleoside analogs by preventing their degradation nih.govnih.gov.

Table 1: Potential Enzymatic Targets of this compound in Purine Metabolism

EnzymeFunctionPotential Effect of this compound
HGPRT Purine salvagePotential for metabolic activation to nucleotide form.
IMPDH De novo guanine nucleotide synthesisPossible inhibition, leading to GTP pool depletion.
ADA Purine degradationPotential substrate or inhibitor, affecting its own and other nucleoside analogs' metabolism.

Impact on Ribonucleotide Reductase Activity

Ribonucleotide reductase (RR) is a critical enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair nih.govmdpi.comnih.gov. As the rate-limiting step in this process, RR is a well-established target for cancer chemotherapy nih.gov. Various nucleoside analogs have been developed as inhibitors of RR mdpi.comfrontiersin.org. Although direct evidence for the inhibition of ribonucleotide reductase by this compound is not yet available, its identity as a nucleoside analog suggests it could potentially interfere with RR activity after intracellular phosphorylation. Such inhibition would lead to the depletion of the deoxyribonucleotide pool, thereby impeding DNA replication and repair in rapidly proliferating cells.

Other Enzyme-Drug Interactions

The metabolism of this compound is likely to involve various other cellular enzymes. After initial phosphorylation by kinases, the resulting nucleotide analogs could interact with a range of enzymes involved in nucleic acid metabolism. For instance, its triphosphate form could act as a competitive inhibitor or an alternative substrate for DNA and RNA polymerases, leading to the synthesis of dysfunctional nucleic acids nih.govmdpi.com. The incorporation of a selenium-containing nucleotide could alter the structural integrity and function of DNA and RNA, contributing to the compound's cytotoxic effects. Further studies are necessary to explore the full spectrum of enzymatic interactions of this compound and its metabolites.

Induction of Cellular Stress Responses and Programmed Cell Death

Triggering of Apoptotic Cascades in Cellular Models

The cytotoxic effects of many anticancer nucleoside analogs are mediated through the induction of programmed cell death, or apoptosis nih.govnih.govresearchgate.netmdpi.com. It is highly probable that this compound also triggers apoptotic pathways in susceptible cells. The disruption of critical cellular processes, such as DNA synthesis and purine metabolism, can lead to the activation of cellular stress responses that converge on the apoptotic machinery.

The induction of apoptosis is often characterized by a series of morphological and biochemical events, including cell shrinkage, chromatin condensation, and the activation of a family of cysteine proteases known as caspases nih.govsigmaaldrich.comcardiff.ac.uknih.govsemanticscholar.org. While specific studies detailing the apoptotic cascade initiated by this compound are limited, research on other purine analogs has demonstrated the activation of key caspases, such as caspase-3, -8, and -9 nih.govcardiff.ac.uk. The activation of these caspases leads to the cleavage of a multitude of cellular substrates, ultimately resulting in the orderly dismantling of the cell. A study on the synthesis and cytotoxicity of this compound and related compounds has been reported, suggesting its potential to induce cell death acs.org.

Table 2: Key Events in Apoptosis Potentially Triggered by this compound

Apoptotic EventDescriptionPotential Role of this compound
Cellular Stress Disruption of normal cellular functions.Inhibition of DNA synthesis and purine metabolism.
Caspase Activation Activation of initiator and effector caspases.Upstream signaling from cellular stress leads to caspase cleavage and activation.
DNA Fragmentation Cleavage of genomic DNA into oligonucleosomal fragments.A hallmark of late-stage apoptosis executed by activated caspases.
Cellular Disassembly Formation of apoptotic bodies.Orderly packaging of cellular contents for removal by phagocytes.

Perturbations in Cellular Nucleotide Pools (e.g., AMP/ATP ratios)

While direct experimental data on the specific effects of this compound on AMP/ATP ratios are not extensively documented in publicly available research, the metabolism of structurally similar nucleoside analogues provides a framework for its likely impact on cellular nucleotide pools. As a purine analogue, this compound is expected to undergo intracellular phosphorylation by cellular kinases to form its corresponding monophosphate, diphosphate, and triphosphate derivatives. nih.gov This bioactivation is a critical step for its incorporation into nucleic acids and for exerting its cytotoxic effects. nih.gov

The process of phosphorylation itself consumes ATP, and the subsequent incorporation of the analogue into metabolic pathways can disrupt the delicate balance of the nucleotide pool. The structural similarity to endogenous purine nucleosides allows it to compete for enzymes involved in nucleotide metabolism. This competition can lead to a depletion of normal purine triphosphates, which are essential for a myriad of cellular processes, including energy transfer, signal transduction, and as precursors for DNA and RNA synthesis.

Furthermore, the metabolism of other purine analogues, such as 6-thioguanine (B1684491), has been shown to cause significant alterations in cellular nucleotide concentrations. clinpgx.org The incorporation of these analogues into DNA and RNA can trigger cellular stress responses and repair mechanisms that further consume cellular energy reserves, potentially altering the AMP/ATP ratio. nih.gov An elevated AMP/ATP ratio is a critical indicator of cellular energy stress and can activate downstream signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, leading to a halt in cell proliferation and the induction of apoptosis.

Table 1: Potential Effects of this compound on Cellular Nucleotide Metabolism

Metabolic ProcessPotential Effect of this compoundConsequence
Intracellular Phosphorylation Competes with endogenous nucleosides for kinases, consuming ATP.Depletion of ATP pools, potential increase in AMP/ATP ratio.
Nucleotide Synthesis May inhibit enzymes involved in de novo and salvage pathways of purine synthesis.Reduced levels of endogenous purine nucleotides (e.g., ATP, GTP).
Nucleic Acid Incorporation Incorporation into DNA and RNA.Induction of DNA damage response and cell cycle arrest, further consuming ATP.

This table is based on inferred mechanisms from related compounds and requires direct experimental validation for this compound.

Oxidative Stress Induction and Related Cellular Responses

A significant body of evidence suggests that selenium-containing compounds can act as pro-oxidants, leading to the generation of reactive oxygen species (ROS) and the induction of oxidative stress, particularly in cancer cells. mdpi.commdpi.com The cytotoxic effects of many selenium compounds are attributed to their ability to induce oxidative stress, which can trigger apoptosis. taylorfrancis.com

The selenium atom in this compound is likely a key player in its ability to induce oxidative stress. Selenols (R-SeH), which can be formed from the metabolism of selenium compounds, are highly reactive and can participate in redox cycling. mdpi.com This process can lead to the generation of superoxide (B77818) radicals (O₂⁻) and other ROS. The accumulation of ROS beyond the cell's antioxidant capacity results in oxidative damage to cellular components, including lipids, proteins, and DNA.

Moreover, the metabolism of selenium compounds can interact with and deplete intracellular thiols, such as glutathione (B108866) (GSH). nih.gov Glutathione is a critical component of the cellular antioxidant defense system, and its depletion sensitizes cells to oxidative damage. The catalytic oxidation of thiols by selenium compounds can disrupt the cellular redox balance, leading to a state of oxidative stress. mdpi.com

Cellular responses to oxidative stress are multifaceted and include the activation of antioxidant defense mechanisms and, in cases of severe damage, the initiation of programmed cell death. The oxidative damage to DNA can activate repair pathways and cell cycle checkpoints. If the damage is irreparable, it can trigger apoptotic pathways to eliminate the compromised cell.

Table 2: Research Findings on Oxidative Effects of Selenium Compounds

Selenium Compound TypeObserved Oxidative EffectCellular ConsequenceSupporting Evidence
Various Selenium Species Increased intracellular ROS levels in HepG-2 cells.Induction of apoptosis. taylorfrancis.com
Redox-Active Selenium Compounds Catalytic oxidation of thiols (e.g., glutathione).Massive oxidative stress and cell death. mdpi.com
Selenite Induction of 8-hydroxydeoxyguanosine (a marker of oxidative DNA damage).DNA fragmentation and cell cycle arrest. nih.gov

This table summarizes findings for general selenium compounds, and direct studies on this compound are needed to confirm these specific effects.

Structure Activity Relationship Sar and Rational Design Principles

Influence of Selenium Atom Substitution on Biological Activity

The substitution of a sulfur atom (as in the well-known immunosuppressant 6-mercaptopurine) with a selenium atom to create 6-selenopurine (B1312311) is a critical bioisosteric modification that profoundly alters the compound's physicochemical and biological properties. Selenium's larger atomic size, lower electronegativity, and higher polarizability compared to sulfur lead to distinct differences in reactivity, acidity, and redox potentials researchgate.net.

One of the most significant differences lies in their redox chemistry. Selenols (R-SeH), the selenium equivalent of thiols (R-SH), have a lower pKa, meaning they are more readily deprotonated at physiological pH researchgate.netnih.gov. This enhanced nucleophilicity can accelerate reaction rates. Furthermore, selenium compounds exhibit a greater resistance to irreversible oxidation compared to their sulfur counterparts nih.govnih.gov. While thiols can be oxidized to stable sulfinic and sulfonic acids, selenols are typically oxidized to selenenic acids, which can be readily reduced back, allowing for participation in catalytic redox cycles nih.gov. This property is crucial, as some selenium-containing nucleosides have been shown to possess glutathione (B108866) peroxidase-like activity, which their sulfur analogs lack nih.govnih.gov. This resistance to permanent oxidative inactivation may contribute to sustained biological activity in an oxidative cellular environment nih.gov.

Table 1: Comparison of Physicochemical Properties of Selenium vs. Sulfur.
PropertySelenium (Se)Sulfur (S)Impact on Biological Activity
Atomic Radius (pm)116102Larger size can affect steric interactions and bond lengths, influencing binding to target enzymes. researchgate.net
Electronegativity (Pauling scale)2.552.58Affects bond polarity and reactivity. researchgate.net
pKa of Selenol/ThiolLower (e.g., Sec pKa ~5.2)Higher (e.g., Cys pKa ~8.3)Selenols are more anionic at physiological pH, enhancing nucleophilicity and reaction rates. nih.gov
Redox PotentialMore easily oxidizedLess easily oxidizedFacilitates participation in redox cycling. researchgate.net
Oxidation ProductsReadily reversible (e.g., selenenic acid)Can be irreversible (e.g., sulfonic acid)Confers resistance to permanent oxidative inactivation, potentially leading to sustained activity. nih.govnih.gov

Role of the Arabinose Configuration and its Stereochemistry on Molecular Recognition

The sugar moiety of a nucleoside analog is a critical determinant of its biological activity, and the arabinose configuration in 6-selenopurine arabinoside is no exception. Unlike the ribose sugar found in natural nucleosides, which has a 2'-hydroxyl group oriented cis to the purine (B94841) base, arabinose has a 2'-hydroxyl group in the trans position. This specific stereochemistry mimics that of cytosine arabinoside (Ara-C), a potent anticancer agent, and is fundamental to the molecular recognition by cellular enzymes.

The spatial arrangement of the hydroxyl groups on the arabinose ring dictates how the molecule fits into the active site of target enzymes, such as DNA polymerases or nucleoside kinases. Research on related 4'-selenoarabinofuranosyl pyrimidines has shown that the anticancer activity is highly dependent on the substituent at the 2' position. For instance, a study demonstrated that the order of anticancer activity for 2'-substituted-4'-selenonucleosides was 2'-Fluoro > 2'-Hydroxyl > 2'-Azido, highlighting the sensitivity of the target enzyme to modifications at this position. The D-arabino configuration is often essential for conferring these anticancer properties.

Furthermore, enzymatic synthesis of purine arabinosides has been explored to create analogs with antiproliferative activity nih.gov. The high selectivity and stereospecificity of enzymatic reactions underscore the importance of the precise sugar conformation for biological function nih.gov. The arabinose scaffold serves as a template that presents the purine base and its selenium substituent to the biological target in a specific orientation required for binding and subsequent inhibition of cellular processes.

Impact of Purine Base Modifications on Target Binding and Efficacy

Introducing a halogen, like chlorine, at the C2 position is a known strategy to inhibit the action of adenosine (B11128) deaminase (ADA), an enzyme that can inactivate purine nucleosides nih.gov. This modification can increase the intracellular lifetime of the compound, enhancing its therapeutic potential. The antitumor drugs Cladribine and Fludarabine are prominent examples of this approach nih.gov.

Substitutions at the C6 position, where the selenium atom resides, are also critical. Replacing the seleno group with various amino acid amides or other functional groups can influence interactions with target enzymes and may alter the mechanism of action nih.gov. Studies on related acyclic selenopurine nucleosides have provided valuable SAR data. For example, it was found that 2,6-disubstituted purine analogs exhibited significant antiviral activity, whereas analogs with substitutions only at the C6 position were inactive. This indicates that interactions involving the C2 position are crucial for the biological activity of these specific analogs.

Table 2: Illustrative SAR of Purine Base Modifications in Acyclic Selenopurine Analogs.
CompoundC2-SubstituentC6-SubstituentAntiviral Activity (EC₅₀ µM)
Seleno-acyclovir-NH₂-OHHSV-1: 1.47, HSV-2: 6.34
Analog A-H-NH₂Inactive >100
Analog B-NH₂-NH₂HCMV: 2.14
Analog C-NH₂-ClIntermediate for synthesis

Note: Data is illustrative of SAR principles from related selenopurine compounds and not specific to this compound itself.

Computational and Medicinal Chemistry Approaches for Analog Design

The rational design of novel analogs of this compound is heavily supported by computational and medicinal chemistry techniques. These in silico methods accelerate the drug discovery process by predicting how structural modifications will affect a molecule's interaction with its biological target, thereby prioritizing the synthesis of the most promising candidates nih.govmdpi.com.

Quantitative Structure-Activity Relationship (QSAR) studies are used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity wikipedia.orgnih.gov. By analyzing various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), QSAR models can predict the activity of unsynthesized analogs, guiding the design of more potent molecules mdpi.com.

Molecular docking is a computational technique that simulates the binding of a ligand (the nucleoside analog) to the active site of a target protein (e.g., a viral polymerase or a human kinase) nih.govmdpi.com. This method predicts the preferred binding orientation and affinity, providing insights into the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex nih.gov. The results can explain existing SAR data and guide the design of new analogs with improved binding characteristics researchgate.net.

Molecular dynamics (MD) simulations provide a more dynamic view of the ligand-receptor interaction. By simulating the movement of atoms over time, MD can reveal conformational changes in both the ligand and the protein upon binding and help assess the stability of the complex nih.gov.

Table 3: Computational Approaches in Nucleoside Analog Design.
TechniqueApplication in Analog Design
QSARPredicts the biological activity of new analogs based on their physicochemical properties; helps identify key structural features for activity. nih.govmdpi.com
Molecular DockingPredicts the binding mode and affinity of analogs to a target protein; guides modifications to enhance binding interactions. mdpi.comnih.gov
Molecular Dynamics (MD)Simulates the dynamic behavior and stability of the ligand-protein complex; provides insights into conformational changes upon binding. nih.gov
Pharmacophore ModelingIdentifies the essential 3D arrangement of functional groups required for biological activity; used for virtual screening of compound libraries.
De Novo DesignUses computational algorithms, including AI, to generate entirely new molecular structures optimized for a specific target. chemrxiv.org

Advanced Analytical and Computational Methodologies in Research

Spectroscopic Techniques for Characterization in Biological Matrices

The identification and structural confirmation of 6-Selenopurine (B1312311) arabinoside and its metabolites within biological matrices such as plasma, urine, and cell extracts present a significant analytical challenge due to the complexity of these samples and the typically low concentrations of the analytes. Spectroscopic methods are indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy offers a powerful platform for the structural elucidation of novel metabolites of 6-Selenopurine arabinoside. While the direct detection of metabolites in biological fluids by NMR can be challenging due to sensitivity limitations, it is an invaluable tool for characterizing isolated and purified metabolites. researchgate.net ¹H-NMR can provide detailed information about the proton environment of the molecule, while ¹³C-NMR can identify the carbon skeleton. mdpi.com Advanced 2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons, providing unambiguous structural assignments. For instance, the chemical shift of the C5 signal in the purine (B94841) ring can be used to distinguish between N7 and N9 isomers of purine analogues. mdpi.com While direct analysis of biological fluids is possible, it often requires high-field instruments and sophisticated pulse sequences to suppress signals from abundant molecules like water. ibmc.msk.ruresearchgate.net

Mass Spectrometry (MS) is a highly sensitive technique used for the detection and identification of this compound and its metabolites in biological samples. When coupled with a separation technique like liquid chromatography (LC-MS), it allows for the analysis of complex mixtures. ekb.eg High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in determining the elemental composition of the parent drug and its metabolites. Tandem mass spectrometry (MS/MS) is used to generate fragmentation patterns that are characteristic of the molecule's structure, further confirming its identity.

UV-Vis Spectroscopy can be utilized for the preliminary detection and quantification of 6-selenopurine derivatives, as these compounds typically exhibit characteristic UV absorbance maxima. mdpi.com For example, various acyclic selenopurine nucleosides have shown distinct absorbance peaks in the UV range, which can be useful for monitoring their presence in different fractions during chromatographic separation. mdpi.com However, its application directly to complex biological matrices is limited by the presence of numerous interfering substances that also absorb in the UV range.

TechniqueApplication in this compound ResearchKey Information Provided
NMR SpectroscopyStructural elucidation of purified metabolites.¹H and ¹³C chemical shifts, scalar couplings for structural confirmation.
Mass Spectrometry (MS)Detection and identification in biological samples.Molecular weight and fragmentation patterns for identification.
UV-Vis SpectroscopyPreliminary detection and quantification.Characteristic absorbance maxima.

Chromatographic Methods for Metabolite Profiling and Quantification (e.g., LC-MS)

Chromatographic techniques are central to the study of this compound's metabolism, enabling the separation, identification, and quantification of the parent compound and its various metabolites from complex biological matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the cornerstone for metabolite profiling and quantification due to its high sensitivity, selectivity, and broad applicability. ekb.eglcms.cz Reversed-phase high-performance liquid chromatography (HPLC) is commonly employed for the separation of nucleoside analogs and their metabolites. nih.gov The choice of the stationary phase, mobile phase composition, and gradient elution is optimized to achieve efficient separation of compounds with varying polarities. nih.govmdpi.com

For metabolite profiling , LC coupled with high-resolution mass spectrometry (LC-HRMS) is utilized to screen for potential metabolites in biological samples from in vitro (e.g., liver microsomes) or in vivo studies. By comparing the metabolic profiles of treated and control samples, researchers can identify new peaks corresponding to metabolites. The accurate mass measurements and MS/MS fragmentation patterns are then used to propose the structures of these metabolites. For instance, studies on similar nucleoside analogs like cytosine arabinoside have demonstrated the power of LC-MS in identifying various phosphorylated and deaminated metabolites. nih.gov

For quantification , tandem mass spectrometry (LC-MS/MS) is the method of choice. science.govmdpi.com This technique operates in multiple reaction monitoring (MRM) mode, which provides exceptional selectivity and sensitivity for quantifying specific analytes in complex matrices. A stable isotope-labeled internal standard of this compound is typically used to ensure high accuracy and precision of the quantification. nih.gov Method validation according to regulatory guidelines is essential and includes the assessment of linearity, accuracy, precision, recovery, and matrix effects. nih.gov Such validated methods are crucial for pharmacokinetic studies that determine the absorption, distribution, metabolism, and excretion (ADME) of this compound.

MethodApplicationKey Features
LC-HRMSMetabolite Profiling and IdentificationHigh mass accuracy for elemental composition determination.
LC-MS/MS (MRM)Targeted QuantificationHigh sensitivity and selectivity for accurate measurement in biological fluids.

Computational Chemistry and Molecular Modeling for Mechanistic Elucidation

Computational chemistry and molecular modeling have become indispensable tools for understanding the mechanism of action of drug candidates like this compound at a molecular level. These methods provide insights that are often difficult to obtain through experimental techniques alone.

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein target. mdpi.comejmo.org In the context of this compound, docking simulations can be used to predict its binding affinity and interaction patterns with potential target enzymes, such as viral polymerases or kinases. scispace.com The process involves generating a multitude of possible binding poses of the ligand in the active site of the protein and then scoring these poses based on a force field that estimates the binding energy.

These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. ejmo.orgamazonaws.com For example, docking studies on other organoselenium compounds have been used to predict their binding to viral proteins like the main protease of SARS-CoV-2. amazonaws.comnih.gov The insights gained from docking can guide the design of more potent and selective analogs of this compound.

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms in the complex over time. mdpi.comnih.gov MD simulations can be used to assess the stability of the docked pose of this compound within the active site of its target protein. nih.gov By analyzing the trajectory of the simulation, researchers can identify stable binding modes and observe conformational changes in both the ligand and the protein upon binding. nih.govwvu.edu

Furthermore, MD simulations can be employed to study the conformational preferences of this compound itself in solution, providing insights into the shapes it can adopt, which can influence its ability to bind to a target. nih.govnih.gov These simulations can also be used to calculate binding free energies, which provide a more accurate prediction of binding affinity than docking scores alone.

Quantum chemical calculations , such as those based on Density Functional Theory (DFT) , are used to investigate the electronic structure and reactivity of molecules. researchgate.net For this compound, DFT calculations can be used to determine various electronic properties, including the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential. nih.gov These properties are crucial for understanding the molecule's reactivity and its ability to participate in chemical reactions, such as enzymatic phosphorylation.

By calculating the energies of different conformations, DFT can also be used to predict the most stable three-dimensional structure of this compound. mdpi.com Furthermore, these methods can be employed to model the transition states of enzymatic reactions involving the compound, providing detailed insights into its mechanism of action at a subatomic level.

MethodPrimary ApplicationInformation Gained
Ligand-Protein DockingPredicting binding mode to target proteins.Binding affinity, orientation, and key interactions.
Molecular Dynamics SimulationsStudying conformational dynamics and stability.Stability of ligand-protein complexes, conformational changes.
Quantum Chemical Calculations (DFT)Investigating electronic structure and reactivity.Electron distribution, orbital energies, reaction mechanisms.

Q & A

Q. What in vivo models are suitable for validating the antitumor efficacy of this compound?

  • Methodological Answer : Use murine xenograft models (e.g., L-5178Y lymphoma) with intraperitoneal or oral dosing. Monitor tumor volume, body weight, and hematological toxicity. Pharmacokinetic studies (plasma/tissue LC-MS) determine bioavailability and half-life. Compare efficacy to standard therapies (e.g., cytarabine) in survival assays .

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